

Application Note: High-Efficiency Extraction of Flavodilol from Heart Myocardium

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Compound of Interest

Compound Name: *Flavodilol maleate*

CAS No.: 79619-32-2

Cat. No.: B10858861

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Abstract & Scope

Quantifying Flavodilol (an antihypertensive agent with combined

-blocking and vasodilating properties) in myocardial tissue presents unique bioanalytical challenges. The heart matrix is dense, fibrous, and rich in phospholipids, which frequently cause significant ion suppression in LC-MS/MS analysis.

This protocol details a rigorous Solid-Phase Extraction (SPE) workflow utilizing Mixed-Mode Cation Exchange (MCX) chemistry. Unlike standard Liquid-Liquid Extraction (LLE), this method provides superior cleanup of myocardial lipids while maintaining high recovery (>85%) of the basic Flavodilol molecule. This guide is designed for pharmacokineticists and toxicologists requiring high-sensitivity tissue distribution data.

Compound Profile & Physicochemical Basis

Understanding the molecule is the first step in designing a robust extraction. Flavodilol is a lipophilic base; its extraction relies on manipulating its ionization state.

Property	Value	Implication for Extraction
Molecular Weight	353.4 g/mol	Suitable for LC-MS/MS (ESI+).
pKa (Amine)	~9.28 (Basic)	Positively charged at pH < 7. Ideal for Cation Exchange retention.
pKa (Phenol)	~7.0 (Acidic)	Can be deprotonated at high pH; irrelevant for MCX retention but relevant for elution.
LogP	~2.6 - 3.8	Highly lipophilic. Will bind non-specifically to tissue proteins and plastics.
Solubility	Low in neutral water	Requires organic solvent or acidic buffer for solubilization during homogenization.

Reagents & Equipment

Critical Reagents

- Internal Standard (IS): Flavodilol-d7 (preferred) or Carvedilol (structural analog).
- Homogenization Buffer: 50 mM Ammonium Formate (pH 3.0). Acidic pH keeps Flavodilol ionized and soluble.
- SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.
- Elution Solvent: 5% Ammonium Hydroxide in Methanol ().

Equipment

- Homogenizer: Bead-beating system (e.g., Precellys) with zirconium oxide beads (tough tissue protocol).
- Centrifuge: Refrigerated (), capable of 15,000 x g.[1]
- Nitrogen Evaporator: For sample concentration.

Detailed Experimental Protocol

Phase I: Tissue Pre-treatment & Homogenization

Rationale: Heart tissue contains residual blood which can skew distribution data. Thorough washing and rigorous disruption are mandatory.

- Harvest & Wash: Excise the myocardial tissue. Immediately rinse 3x in ice-cold saline (0.9% NaCl) to remove residual blood. Blot dry with lint-free tissue.
- Weighing: Weigh ~50 mg of wet tissue into a reinforced homogenization tube containing 1.4 mm zirconium oxide beads.
- Spike IS: Add 10 L of Internal Standard working solution directly onto the tissue. Allow to equilibrate for 5 minutes on ice.
- Buffer Addition: Add Homogenization Buffer (50 mM Ammonium Formate, pH 3.0) at a ratio of 1:10 () (e.g., 500 L buffer for 50 mg tissue).
- Disruption: Homogenize at 6,500 rpm for 2 cycles of 30 seconds (15s pause between cycles). Ensure complete liquefaction.
- Clarification: Centrifuge homogenate at 15,000 x g for 10 minutes at . Collect the supernatant.

Phase II: Solid Phase Extraction (MCX)

Rationale: We utilize the basic amine (pKa 9.3) to "lock" Flavodilol onto the sorbent while washing away neutral lipids and acidic interferences.

- Conditioning:
 - 1 mL Methanol.
 - 1 mL Water (Milli-Q).
- Loading: Load the clarified supernatant (~400 L) onto the cartridge at a slow flow rate (~1 mL/min).
- Wash 1 (Aqueous - Removal of Proteins/Salts):
 - 1 mL 2% Formic Acid in Water.
 - Mechanism:[2][3] Keeps analyte charged () while removing hydrophilic interferences.
- Wash 2 (Organic - Removal of Lipids):
 - 1 mL 100% Methanol.
 - Mechanism:[2][3] Critical step. Since the analyte is ionically bound to the sorbent, methanol washes away neutral phospholipids (matrix effect culprits) without eluting the drug.
- Elution:
 - 2 x 250 L 5% Ammonium Hydroxide in Methanol.
 - Mechanism:[2][3] The high pH (>10) deprotonates the amine (neutralizes the charge), breaking the ionic bond and releasing Flavodilol into the organic solvent.

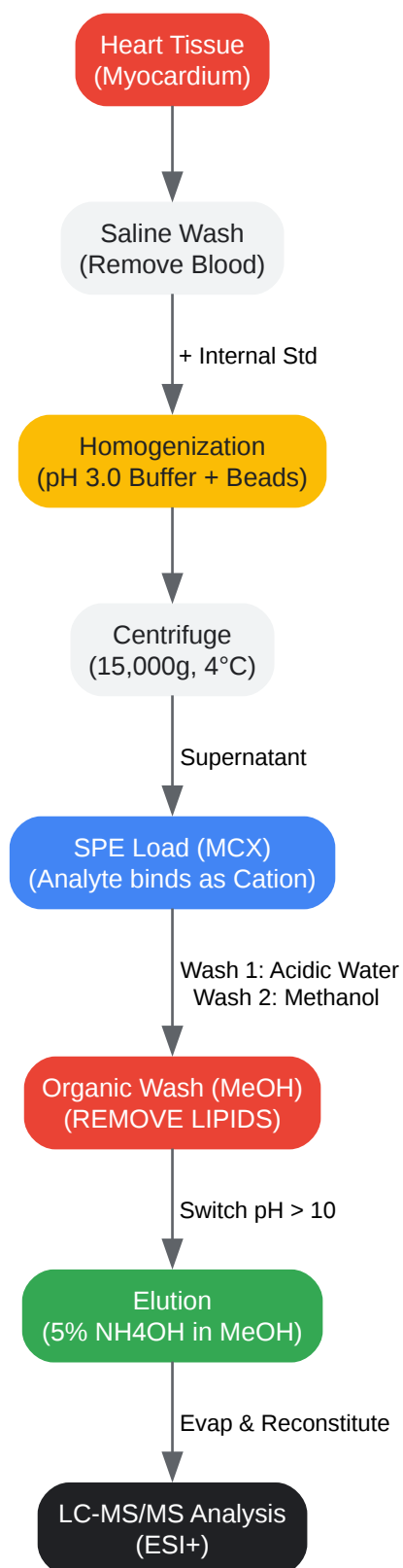
- Reconstitution:
 - Evaporate eluate to dryness under

at

.
 - Reconstitute in 100

L Mobile Phase (80:20 Water:Acetonitrile + 0.1% Formic Acid).

Visual Workflow (Graphviz)



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Figure 1: Step-by-step extraction workflow emphasizing the critical lipid-removal wash step enabled by MCX chemistry.

Analytical Conditions (LC-MS/MS)

Parameter	Setting
Column	C18 (e.g., Waters BEH C18), 1.7 m, 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 4 min
Flow Rate	0.4 mL/min
Ionization	ESI Positive Mode ()
MRM Transition	354.2 116.1 (Quantifier)

Validation & Troubleshooting (Expert Insights)

The "Phospholipid Trap"

Heart tissue is notorious for high phospholipid content (phosphatidylcholines). In standard Protein Precipitation (PPT), these lipids co-elute with the drug, causing Matrix Effects (signal suppression).

- Validation Step: Monitor the phospholipid transition (m/z 184
184) during method development.
- Why this protocol works: The 100% Methanol wash in the MCX protocol (Step 4 of Phase II) removes >95% of these lipids while Flavodilol remains ionically locked to the cartridge.

Recovery Optimization

- Issue: Low recovery (<50%).
- Cause: Incomplete elution. Flavodilol's phenolic group might interact with the sorbent if the pH isn't high enough.
- Fix: Ensure the elution solvent is fresh. Ammonia is volatile; if the pH drops below 10, recovery will plummet.

Stability

Flavodilol is sensitive to oxidative degradation.

- Precaution: Keep all samples on ice. Add 0.1% Ascorbic Acid to the homogenization buffer if degradation is observed during stability testing.

References

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